molecular formula C8H9BrS B6327513 2-Bromo-6-(methylthio)toluene CAS No. 871352-93-1

2-Bromo-6-(methylthio)toluene

Cat. No.: B6327513
CAS No.: 871352-93-1
M. Wt: 217.13 g/mol
InChI Key: PMIZPRVWHWOHMB-UHFFFAOYSA-N
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Description

2-Bromo-6-(methylthio)toluene: is an organic compound with the molecular formula C8H9BrS It is a derivative of toluene, where the methyl group is substituted with a bromine atom at the second position and a methylthio group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(methylthio)toluene typically involves the bromination of 6-(methylthio)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.

  • Bromination with Bromine

      Reagents: Bromine (Br2), 6-(methylthio)toluene

      Conditions: The reaction is usually conducted in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures.

      Procedure: Bromine is added dropwise to a solution of 6-(methylthio)toluene in the solvent, and the mixture is stirred until the reaction is complete.

  • Bromination with N-Bromosuccinimide (NBS)

      Reagents: N-Bromosuccinimide (NBS), 6-(methylthio)toluene

      Conditions: The reaction is typically carried out in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions.

      Procedure: NBS is added to a solution of 6-(methylthio)toluene and the radical initiator in an inert solvent, and the mixture is heated under reflux until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The choice of brominating agent and reaction conditions may be optimized for cost-effectiveness, yield, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(methylthio)toluene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2), thiols (RSH), or alkoxides (RO-) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted toluenes with various functional groups replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones from the oxidation of the methylthio group.

    Reduction: Formation of 6-(methylthio)toluene from the reduction of the bromine atom.

Scientific Research Applications

2-Bromo-6-(methylthio)toluene has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents due to its potential biological activity.

    Material Science: It is utilized in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.

    Chemical Biology: It is employed in the study of biological systems and the development of chemical probes for biological research.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(methylthio)toluene depends on the specific chemical reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new carbon-nucleophile bond and the release of bromide ion.

    Oxidation: The methylthio group undergoes oxidation to form sulfoxides or sulfones through the transfer of oxygen atoms from the oxidizing agent to the sulfur atom.

    Reduction: The bromine atom is reduced to a hydrogen atom through the transfer of electrons from the reducing agent to the carbon-bromine bond, resulting in the formation of a carbon-hydrogen bond.

Comparison with Similar Compounds

2-Bromo-6-(methylthio)toluene can be compared with other similar compounds, such as:

    2-Bromo-4-(methylthio)toluene: Similar structure but with the methylthio group at the fourth position.

    2-Bromo-6-(ethylthio)toluene: Similar structure but with an ethylthio group instead of a methylthio group.

    2-Chloro-6-(methylthio)toluene: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both bromine and methylthio groups provides opportunities for diverse chemical transformations and applications in various fields of research.

Properties

IUPAC Name

1-bromo-2-methyl-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIZPRVWHWOHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-fluoro-2-methylbenzene (2.0 g, 10.6 mmol) in N,N-dimethylformamide (10 ml) was added sodium methanethiolate (0.85 g, 11.7 mmol) and the mixture was stirred for 15 min at 150° C. After cooling, aqueous sodium carbonate (10%, 50 ml) was added and the phases were separated. The aqueous phase was extracted with ethylacetate (2×50 ml) and the combined organic phases was dried (MgSO4) and evaporated under reduced pressure to give an oil. The residue was purified by flash column chromatography (isooctane) to give the title compound (1.33 g). MS m/z (relative intensity, 70 eV) 218 (M+, 98), 216 (M+, 92), 202 (26), 200 (26), 122 (bp), 121 (56).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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